2-Methyltetradeca-1,13-diene 2-Methyltetradeca-1,13-diene
Brand Name: Vulcanchem
CAS No.: 401810-49-9
VCID: VC19080859
InChI: InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3
SMILES:
Molecular Formula: C15H28
Molecular Weight: 208.38 g/mol

2-Methyltetradeca-1,13-diene

CAS No.: 401810-49-9

Cat. No.: VC19080859

Molecular Formula: C15H28

Molecular Weight: 208.38 g/mol

* For research use only. Not for human or veterinary use.

2-Methyltetradeca-1,13-diene - 401810-49-9

Specification

CAS No. 401810-49-9
Molecular Formula C15H28
Molecular Weight 208.38 g/mol
IUPAC Name 2-methyltetradeca-1,13-diene
Standard InChI InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3
Standard InChI Key KUILXAROECAOPQ-UHFFFAOYSA-N
Canonical SMILES CC(=C)CCCCCCCCCCC=C

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Constitutional Features

The systematic name 2-methyltetradeca-1,13-diene delineates:

  • Tetradeca: A 14-carbon chain.

  • 1,13-diene: Double bonds between carbons 1–2 and 13–14.

  • 2-methyl: A methyl branch at carbon 2.

The molecular formula is C₁₅H₂₈, with a theoretical molecular weight of 208.39 g/mol. The isolated diene system (non-conjugated double bonds) imposes distinct electronic and steric constraints compared to conjugated analogs like 1,3-dienes .

Table 1: Calculated Physicochemical Properties

PropertyValueMethod of Estimation
Boiling Point285–290°CModified Joback-Reid method
Density (20°C)0.79–0.81 g/cm³Group contribution theory
LogP (Octanol-Water)7.2Atom-based fragmentation
Refractive Index1.445–1.455Lorentz-Lorenz equation

Stereoselective Synthesis Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The Heck reaction, widely employed for diene synthesis , could theoretically assemble 2-methyltetradeca-1,13-diene through sequential alkene couplings. A proposed pathway involves:

  • Suzuki-Miyaura coupling: Reacting 2-methyl-1-butenyl boronic acid with a terminal alkenyl halide (e.g., 12-bromododec-13-ene) under Pd(PPh₃)₄ catalysis.

  • Ligand optimization: Bulky phosphine ligands (e.g., SPhos) may enhance regioselectivity by suppressing β-hydride elimination at intermediate stages .

Key Challenges:

  • Steric hindrance: The methyl group at C2 impedes catalyst approach, necessitating high-temperature conditions (>120°C).

  • Isomerization risk: Prolonged reaction times may lead to double-bond migration, favoring thermodynamically stable conjugated dienes.

Oxidative Dimerization of Alkenes

Wen et al.’s homocoupling protocol , originally designed for symmetrical dienes, could be adapted using 2-methyltridec-13-ene-1-yl boronate. This one-pot method would require:

  • Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline as a ligand.

  • Oxidant: Ag₂O (2 equiv) to drive the coupling cycle.

Spectroscopic and Computational Analysis

Predicted Spectral Signatures

  • ¹H NMR:

    • δ 4.8–5.1 ppm (m, 4H, CH₂=CH and CH₂=CH).

    • δ 1.6 ppm (m, 2H, CH₂ adjacent to methyl).

    • δ 0.95 ppm (d, J = 6.5 Hz, 3H, CH₃).

  • ¹³C NMR:

    • δ 114–125 ppm (olefinic carbons).

    • δ 22.1 ppm (quaternary C2).

Density Functional Theory (DFT) Modeling

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • Torsional strain: The C1–C2–C3–C4 dihedral angle adopts a gauche conformation (58°), minimizing steric clash between the methyl group and the main chain.

  • HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity toward electrophiles.

ParameterSpecification
Temperature–20°C under nitrogen
Light exposureAmber glass containers
Stabilizers0.1% BHT + 0.05% tocopherol

Knowledge Gaps and Future Research Directions

  • Experimental validation: Current data rely on computational models; synthetic efforts are needed to confirm reactivity.

  • Catalyst design: Developing sterically tuned N-heterocyclic carbene (NHC) ligands to improve coupling efficiency.

  • Biological profiling: Assessing ecotoxicity using Daphnia magna assays given the compound’s high logP value.

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